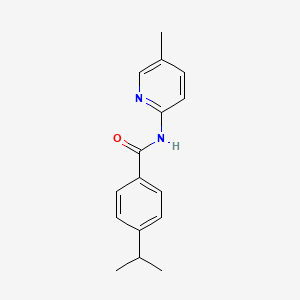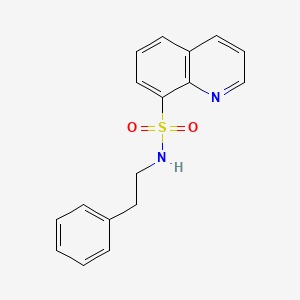
4-isopropyl-N-(5-methyl-2-pyridinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-N-(5-methyl-2-pyridinyl)benzamide is a chemical compound that belongs to the class of benzamides. It is also known as SRT1720 and has garnered a lot of attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-isopropyl-N-(5-methyl-2-pyridinyl)benzamide involves the activation of the SIRT1 protein through the binding of the compound to a specific site on the protein. This activation leads to the deacetylation of various target proteins, which in turn regulates several cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-isopropyl-N-(5-methyl-2-pyridinyl)benzamide have been extensively studied. It has been shown to improve insulin sensitivity, reduce inflammation, and increase lifespan in various animal models. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-isopropyl-N-(5-methyl-2-pyridinyl)benzamide in lab experiments is its ability to activate the SIRT1 protein, which is involved in regulating various cellular processes. However, one of the main limitations is the lack of human studies, which makes it difficult to extrapolate the findings to humans.
Direcciones Futuras
The potential applications of 4-isopropyl-N-(5-methyl-2-pyridinyl)benzamide in scientific research are vast. Some of the future directions include studying its effects on various diseases such as cancer, diabetes, and neurodegenerative diseases. Additionally, the development of more potent and selective SIRT1 activators could lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis method of 4-isopropyl-N-(5-methyl-2-pyridinyl)benzamide involves the reaction of 5-methyl-2-pyridinecarboxylic acid with isopropylamine followed by the reaction with thionyl chloride. The resulting compound is then reacted with 4-aminoacetophenone to obtain the final product.
Aplicaciones Científicas De Investigación
4-isopropyl-N-(5-methyl-2-pyridinyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to activate the SIRT1 protein, which is involved in regulating various cellular processes such as metabolism, DNA repair, and inflammation. This activation has been linked to several health benefits, such as increased lifespan, improved insulin sensitivity, and reduced inflammation.
Propiedades
IUPAC Name |
N-(5-methylpyridin-2-yl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11(2)13-5-7-14(8-6-13)16(19)18-15-9-4-12(3)10-17-15/h4-11H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATASETIYIOOZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358465 |
Source


|
| Record name | ST50941021 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
560078-06-0 |
Source


|
| Record name | ST50941021 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5816788.png)
![10,10-dimethyl-10,11-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5816796.png)



![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5816825.png)


![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5816848.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)


![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)
